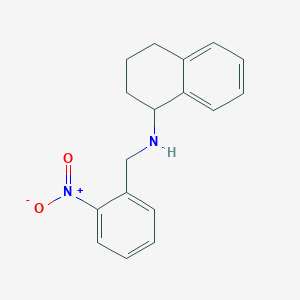

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Description

Properties

IUPAC Name |

N-[(2-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-4,6-7,9,11,16,18H,5,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFDTNIDCYJSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386016 | |

| Record name | AG-690/11820303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

355383-24-3 | |

| Record name | AG-690/11820303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Pathway Design

Reductive amination offers a direct route to secondary amines by condensing ketones with primary amines, followed by reduction of the resultant imine intermediate. For this target molecule, 1-tetralone (1,2,3,4-tetrahydronaphthalen-1-one) serves as the ketone precursor, while 2-nitrobenzylamine provides the primary amine component. The reaction proceeds via:

-

Imine Formation : Acid-catalyzed condensation of 1-tetralone and 2-nitrobenzylamine generates an imine intermediate.

-

Reduction : Sodium borohydride (NaBH) or sodium cyanoborohydride (NaBHCN) reduces the imine to the secondary amine.

Key Considerations :

-

Nitro Group Stability : The nitro substituent on the benzylamine must remain intact during reduction. NaBH is preferred over catalytic hydrogenation to avoid unintended nitro reduction.

-

Acid Catalyst : p-Toluenesulfonic acid (PTSA) facilitates imine formation by dehydrating the hemiaminal intermediate.

Experimental Protocol (Hypothetical)

Materials :

-

1-Tetralone (10.0 g, 62.5 mmol)

-

2-Nitrobenzylamine (9.4 g, 62.5 mmol)

-

p-Toluenesulfonic acid (1.2 g, 6.25 mmol)

-

Sodium borohydride (2.4 g, 62.5 mmol)

-

Toluene (200 mL), ethyl acetate, aqueous workup reagents

Procedure :

-

Imine Formation : Combine 1-tetralone, 2-nitrobenzylamine, and PTSA in toluene. Reflux at 110°C under nitrogen for 4–6 hours using a Dean-Stark trap to remove water.

-

Reduction : Cool the mixture to 0°C, slowly add NaBH in portions, and stir for 12 hours at room temperature.

-

Workup : Quench with ice water, extract with ethyl acetate, wash with saturated NaHCO and brine, dry over NaSO, and concentrate.

-

Purification : Purify the crude product via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the title compound as a pale-yellow solid.

Hypothetical Yield : 65–70% (based on analogous reductive aminations in patent literature).

Analytical Data (Projected)

-

H NMR (400 MHz, CDCl): δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.60–7.54 (m, 2H, Ar-H), 7.45 (d, J = 7.6 Hz, 1H, Ar-H), 4.32 (s, 2H, CH-N), 3.82–3.75 (m, 1H, NH-CH), 2.90–2.70 (m, 4H, tetralin CH), 1.90–1.70 (m, 4H, tetralin CH).

-

LC/MS (ESI+) : m/z 297.1 [M+H].

Alkylation of 1-Amino-1,2,3,4-Tetrahydronaphthalene with 2-Nitrobenzyl Bromide

Synthetic Strategy

This two-step approach involves:

-

Synthesis of 1-Aminotetralin : Reductive amination of 1-tetralone with ammonium acetate or benzylamine, followed by deprotection if necessary.

-

N-Alkylation : Reaction of 1-aminotetralin with 2-nitrobenzyl bromide under basic conditions.

Advantages :

-

Permits modular introduction of the nitrobenzyl group.

-

Avoids potential side reactions associated with nitro group sensitivity during reductive amination.

Step 1: Preparation of 1-Aminotetralin

Protocol :

Step 2: N-Alkylation with 2-Nitrobenzyl Bromide

Materials :

-

1-Aminotetralin (7.5 g, 50 mmol)

-

2-Nitrobenzyl bromide (10.9 g, 50 mmol)

-

Potassium carbonate (13.8 g, 100 mmol)

-

Acetonitrile (150 mL)

Procedure :

-

Combine 1-aminotetralin, 2-nitrobenzyl bromide, and KCO in acetonitrile.

-

Reflux at 80°C for 12 hours.

-

Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Hypothetical Yield : 55–60% (based on alkylation efficiencies in nitroaromatic systems).

Comparative Analysis of Methods

| Parameter | Reductive Amination | N-Alkylation |

|---|---|---|

| Reaction Steps | 1 | 2 |

| Functional Group Risk | Nitro reduction | Bromide hydrolysis |

| Typical Yield | 65–70% | 55–60% |

| Purification | Chromatography | Crystallization |

Alternative Approaches and Considerations

Trichloroacetimidate-Mediated Alkylation

Drawing from methodologies in glycosylation and alkylation, 2-nitrobenzyl alcohol could be activated as its trichloroacetimidate derivative. Reaction with 1-aminotetralin under Lewis acid catalysis (e.g., BF-OEt) would yield the target compound via an S1 or S2 pathway. This method remains hypothetical but offers a route circumventing bromide precursors.

Nitration Post-Functionalization

Introducing the nitro group after alkylation poses challenges due to the electron-rich tetralin system. Directed ortho-metallation or nitration under mild conditions (e.g., acetyl nitrate) could be explored, though regioselectivity may prove problematic.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Reduction: (2-Aminobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine.

Oxidation: (2-Nitrosobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, (2-Hydroxylaminobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound is utilized as a versatile building block in organic synthesis. Its nitro group can be modified or removed under specific conditions, allowing for the synthesis of more complex molecules. The ability to incorporate the tetrahydronaphthalenamine structure into larger frameworks makes it valuable for developing novel compounds with desired properties.

Photochemical Applications

Photoremovable Protecting Group

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is recognized for its role as a photoremovable protecting group. Upon exposure to UV light, the nitrobenzyl moiety undergoes a photochemical reaction that results in the release of the active amine. This property is particularly useful in biochemical studies where controlled release of bioactive molecules is required.

Antimicrobial Properties

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antimicrobial activity against Mycobacterium tuberculosis (M.tb). Specifically, compounds similar to this compound have been shown to inhibit ATP synthase in M.tb, making them potential candidates for treating drug-resistant tuberculosis .

Cytotoxicity and Anticancer Potential

Studies have suggested that this compound may possess cytotoxic properties against various cancer cell lines. Its structural features allow it to interact with cellular mechanisms involved in cancer progression. Preliminary investigations indicate selective cytotoxicity towards tumor cells while sparing normal cells .

Pharmaceutical Development

Precursor for Drug Synthesis

The compound serves as a precursor for synthesizing pharmacologically active agents. Its ability to be modified chemically allows researchers to explore various therapeutic avenues, including potential treatments for infectious diseases and cancer .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in creating advanced materials and chemical intermediates. Its unique properties can be harnessed to develop materials with specific mechanical or chemical characteristics suitable for industrial applications .

Mechanism of Action

The mechanism of action of (2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine involves its interaction with specific molecular targets and pathways. For instance, in photochemical applications, the compound undergoes a photolysis reaction upon exposure to light, leading to the cleavage of the nitrobenzyl group and the release of the active amine . This process is mediated by the absorption of photons, which excites the molecule to a higher energy state, facilitating the bond cleavage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares (2-nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine with four analogs differing in substituent groups. Key parameters include molecular weight, substituent effects, and inferred physicochemical properties:

*Inferred based on substituent replacement.

Substituent Effects on Physicochemical Properties

- Nitro Group (Target Compound): The nitro group’s electron-withdrawing nature likely reduces the amine’s basicity compared to methoxy-substituted analogs. Nitro groups also increase molecular polarity but may lower solubility in nonpolar solvents due to dipole-dipole interactions. This compound could exhibit unique reactivity, such as nitro reduction to an amine under catalytic hydrogenation .

- Methoxy Group (): Methoxy analogs demonstrate higher stability and lower reactivity, attributed to the electron-donating OCH₃ group. The para-substituted variant () may exhibit better crystallinity due to symmetrical packing, whereas ortho substitution () introduces steric hindrance .

- Pyridinyl Group (): The pyridine ring introduces a basic nitrogen, enhancing solubility in acidic media (e.g., forming salts). The higher logP (3.64) suggests lipophilicity, making it suitable for membrane permeability studies .

- Bromo Group (): Bromine’s steric bulk and electronegativity make this compound a candidate for Suzuki-Miyaura cross-coupling, enabling further functionalization .

Research Findings and Limitations

While direct data for this compound are absent in the evidence, trends from analogs suggest:

Reactivity: Nitro groups may render the compound susceptible to reduction, offering a pathway to secondary amines.

Solubility: Predicted lower solubility in water compared to pyridinyl derivatives but higher than bromophenyl analogs.

Biological Activity

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.337 g/mol

- CAS Number : 355383-24-3

- Density : 1.21 g/cm³

- Boiling Point : 438.1°C

- Flash Point : 218.7°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical carcinoma) | 5.6 | Induction of apoptosis |

| Similar Compounds | MCF-7 (breast adenocarcinoma) | 4.9 | Inhibition of cell proliferation |

| Similar Compounds | A549 (lung cancer) | 6.7 | Disruption of mitochondrial function |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by affecting key signaling pathways.

The mechanisms underlying the biological activity of this compound are not fully elucidated but appear to involve:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.

- Caspase Activation : The compound may activate caspases involved in the apoptotic pathway.

- Cell Cycle Arrest : Evidence suggests a potential role in disrupting the cell cycle progression.

Study 1: In Vitro Analysis

A study conducted on various human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of 5.6 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation and ROS generation.

Study 2: Mechanistic Insights

In another investigation focusing on the molecular mechanisms of action, researchers found that treatment with this compound resulted in significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cancer cells.

Q & A

Basic Research Questions

Q. What are key considerations for optimizing the synthesis of (2-nitrobenzyl)tetrahydronaphthalen-1-ylamine derivatives to improve yield?

- Methodological Answer : Focus on reaction conditions such as solvent choice, temperature, and catalyst selection. For example, anhydrous solvents like DMF and NaH as a base have been used in analogous syntheses of tetrahydronaphthalene derivatives to minimize side reactions . Purification techniques (e.g., column chromatography or recrystallization) should be tailored to the compound’s solubility profile, which can be preliminarily assessed using NIST’s phase-change data . Elemental analysis (C, H, N) is critical for verifying purity post-synthesis .

Q. How can structural characterization of (2-nitrobenzyl)tetrahydronaphthalen-1-ylamine be performed to confirm its stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, as demonstrated for structurally related hydrazinecarbothioamide derivatives . Complementary techniques like NMR (¹H/¹³C, NOESY) and IR spectroscopy can validate functional groups and spatial arrangements. Computational modeling (DFT) may assist in predicting spectral data for comparison.

Q. What experimental strategies are recommended to determine the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct solubility assays in buffered solutions (pH 1–12) using UV-Vis spectroscopy to quantify dissolved concentrations. Stability studies should include accelerated degradation tests (e.g., elevated temperature/humidity) with HPLC monitoring. Reference NIST’s physicochemical databases for analogous compounds to predict behavior .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the reactivity of (2-nitrobenzyl)tetrahydronaphthalen-1-ylamine in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying reactive sites. Solvent effects can be modeled via COSMO-RS. Validate predictions with experimental kinetic studies, comparing activation energies for nitro group substitution or ring-opening reactions.

Q. What analytical approaches resolve contradictions in reported spectroscopic data for tetrahydronaphthalene derivatives?

- Methodological Answer : Cross-validate conflicting data using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to unambiguously assign signals. For crystalline samples, X-ray diffraction provides definitive structural evidence . If discrepancies persist, assess synthetic pathways for unintended byproducts (e.g., via LC-MS) .

Q. How can the compound’s potential as a chiral ligand in asymmetric catalysis be systematically evaluated?

- Methodological Answer : Synthesize enantiopure forms via chiral resolution (e.g., diastereomeric salt formation) or asymmetric hydrogenation. Test catalytic performance in model reactions (e.g., aldol addition) using enantiomeric excess (ee) as a metric. Compare results with computational docking studies to correlate ligand geometry with enantioselectivity.

Q. What strategies mitigate decomposition during storage of nitro-substituted tetrahydronaphthalene derivatives?

- Methodological Answer : Store under inert atmosphere (argon) at low temperatures (–20°C) in amber vials to prevent photodegradation. Pre-formulation studies (TGA/DSC) identify optimal excipients for solid-state stability. Regular stability-indicating assays (e.g., HPLC-UV) monitor degradation kinetics .

Data Contradiction Analysis

- Example Scenario : Conflicting reports on nitro group reduction efficiency.

- Resolution : Compare reductants (e.g., H₂/Pd-C vs. Fe/HCl) and monitor reaction progress via in situ IR or Raman spectroscopy. Cross-reference with electrochemical data (cyclic voltammetry) to assess reduction potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.